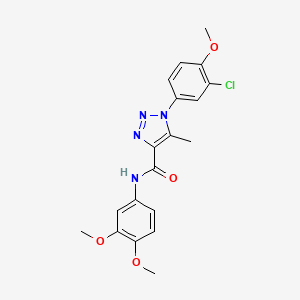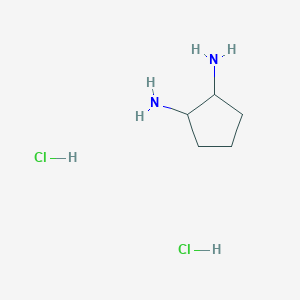![molecular formula C17H16N2O6S B2633835 methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate CAS No. 2034339-41-6](/img/structure/B2633835.png)
methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of carbamates like methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate can be achieved through various methods. One approach is the carbamoylation process, which involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst, enabling the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecular formula of methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is C17H16N2O6S. The molecular weight is 376.38.Chemical Reactions Analysis
Carbamates like methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl carbamate derivatives are utilized in the synthesis of various compounds. For example, methyl [4-(oxoacetyl)phenyl]carbamate is used as a precursor in the synthesis of compounds like ethyl 3-methyl-6-[4-(methoxycarbonylamino)phenyl]pyridazine-4-carboxylate and methyl [4-(quinoxalin-2-yl)phenyl]carbamate, showcasing its utility in creating complex chemical structures (Velikorodov & Shustova, 2017). Moreover, the compound serves as a key component in the formation of polyheterocyclic compounds, as seen in the reaction of methyl N-{4-[2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetyl]phenyl}carbamate (Velikorodov et al., 2019).
Antimicrobial Activity
- Novel sulfonamide hybrids featuring carbamate scaffolds exhibit significant antimicrobial properties. For instance, certain synthesized sulfonamide carbamates have demonstrated prominent activity against bacteria, highlighting their potential in antimicrobial applications (Hussein, 2018).
Molecular Docking and Quantum Chemical Calculations
- These compounds are also subjects of molecular docking studies and quantum chemical calculations based on density functional theory (DFT), providing valuable insights into their molecular interactions and stability. Such studies are crucial for understanding the biological and chemical behavior of these compounds in various applications (Hussein, 2018).
Material Synthesis
- Methyl N-phenyl carbamate is identified as a vital material in the synthesis of methylene diphenyl diisocyanate through a non-phosgene route. This compound is synthesized from dimethyl carbonate (DMC) and aniline, showcasing its importance in producing industrial materials (Hengshui, 2008).
properties
IUPAC Name |
methyl N-[4-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-23-17(20)19-12-4-7-14(8-5-12)26(21,22)18-11-13-6-9-16(25-13)15-3-2-10-24-15/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAXAPJFKLHVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2633752.png)
![[2-(2-ethoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2633753.png)
![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2633754.png)

![N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2633757.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2633761.png)


![N-[(1-Benzylcyclohexyl)methyl]-1-(1,2-thiazol-4-yl)methanamine;hydrochloride](/img/structure/B2633768.png)
![Ethyl 5-[5-chloro-2-(methylsulfanyl)pyrimidine-4-amido]-1-benzothiophene-2-carboxylate](/img/structure/B2633769.png)
![2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2633770.png)
![(4-Nicotinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2633772.png)
